Osm-LO-4
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Overview
Description
OSM-LO-4 is a compound developed as part of the Open Source Malaria (OSM) project, which aims to discover new antimalarial drugs. This compound belongs to the Series 4 triazolopyrazines, which have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-LO-4 involves multiple steps, starting with the preparation of the triazolopyrazine core. This core is then functionalized with various substituents to enhance its antimalarial activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
OSM-LO-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
OSM-LO-4 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of triazolopyrazines.
Biology: Investigated for its effects on Plasmodium falciparum and other biological systems.
Medicine: Explored as a potential antimalarial drug with novel mechanisms of action.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-LO-4 involves the inhibition of Plasmodium falciparum’s ability to regulate intracellular sodium concentration. This is achieved through the inhibition of a specific ion pump, PfATP4, which is essential for the parasite’s survival. By disrupting this ion pump, this compound effectively kills the parasite .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to OSM-LO-4 include other members of the Series 4 triazolopyrazines, such as OSM-LO-92, OSM-LO-93, and OSM-LO-94 .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of substituents, which confer enhanced potency and selectivity against Plasmodium falciparum. Additionally, this compound has shown lower toxicity in mammalian cells compared to other compounds in the series .
Properties
Molecular Formula |
C22H20F2N4O4 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C22H20F2N4O4/c1-30-18-5-3-2-4-17(18)15(12-29)13-31-20-11-25-10-19-26-27-21(28(19)20)14-6-8-16(9-7-14)32-22(23)24/h2-11,15,22,29H,12-13H2,1H3 |
InChI Key |
UTULOEBHNZHAOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CO)COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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